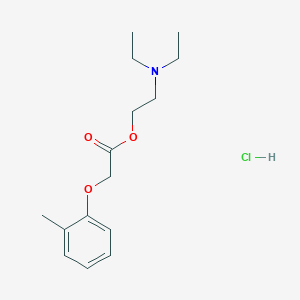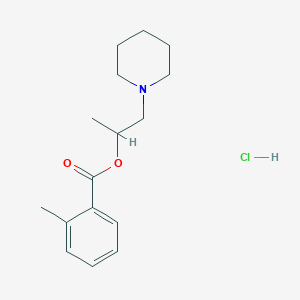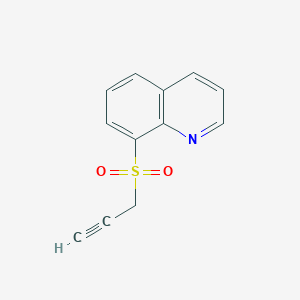![molecular formula C17H21Cl2NO B4020668 6-(2,4-dichlorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4020668.png)
6-(2,4-dichlorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Descripción general
Descripción
This compound belongs to a broader class of chemicals that feature the 6-azabicyclo[3.2.1]octane skeleton, notable for its inclusion in many biologically active compounds and natural products. The structure of the molecule suggests it could have significant chemical and pharmacological properties, warranting detailed study.
Synthesis Analysis
The synthesis of related 6-azabicyclo[3.2.1]octane derivatives often involves innovative approaches, such as desymmetrization via ring-closing metathesis to produce structures with significant biological activity. For instance, Burke et al. (1999) and Yeh et al. (2017) describe methodologies that might be applicable or provide a conceptual basis for synthesizing the compound , highlighting the importance of stereoselective synthesis techniques and the use of certain catalysts in achieving the desired molecular structure (Burke, S. D., Müller, N., & Beaudry, C., 1999) (Yeh, M. P., Chang, Y. M., & Lin, H., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to "6-(2,4-dichlorobenzoyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane" is critical for their biological activity and chemical properties. Techniques like NMR spectroscopy and X-ray diffraction have been employed to elucidate the structures of similar compounds, providing insights into their conformation and stereochemistry (Izquierdo, M. et al., 1991).
Chemical Reactions and Properties
The chemical reactivity and properties of the 6-azabicyclo[3.2.1]octane skeleton are influenced by its functional groups and molecular geometry. Studies have shown that such compounds can undergo various chemical reactions, including nitrosation and reduction, to produce a wide range of derivatives with differing chemical properties (Bondavalli, F. et al., 1978).
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO/c1-16(2)7-12-8-17(3,9-16)10-20(12)15(21)13-5-4-11(18)6-14(13)19/h4-6,12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOSXTCPCGWVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=C(C=C(C=C3)Cl)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5'-[(1-azepanylacetyl)amino]-2,3'-bithiophene-4'-carboxylate oxalate](/img/structure/B4020589.png)
![N-[2-(aminocarbonyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B4020596.png)

![2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}ethanol](/img/structure/B4020606.png)
![N~1~-cyclohexyl-N~2~-[2-(2-furoylamino)benzoyl]isoleucinamide](/img/structure/B4020609.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B4020620.png)
![ethyl 5'-{[(acetyloxy)(phenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4020625.png)
![methyl [4-({3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-piperidinyl}sulfonyl)phenyl]carbamate](/img/structure/B4020631.png)

![4-methyl-3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B4020655.png)
![2-[benzyl(methyl)amino]ethyl (4-fluorophenoxy)acetate hydrochloride](/img/structure/B4020661.png)

![6-bromo-3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4020679.png)